molecular formula C10H12BrN3O2 B15161607 N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide CAS No. 652154-52-4

N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide

Cat. No.: B15161607
CAS No.: 652154-52-4
M. Wt: 286.13 g/mol
InChI Key: ZRYNHOKQEWGVFM-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide is an organic compound with the molecular formula C9H10BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a methoxy-methylmethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide typically involves the reaction of 4-bromophenyl isocyanate with N-methoxy-N-methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide involves the use of large reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methoxy-N-methylbenzamide
  • 4-Bromo-N-methoxy-N-methylphenylcarbamate
  • 4-Bromo-N-methoxy-N-methylphenylurea

Uniqueness

N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.

Properties

CAS No.

652154-52-4

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(methoxyiminomethyl)-1-methylurea

InChI

InChI=1S/C10H12BrN3O2/c1-14(7-12-16-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)

InChI Key

ZRYNHOKQEWGVFM-UHFFFAOYSA-N

Canonical SMILES

CN(C=NOC)C(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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